![molecular formula C18H17ClN2O2 B2895144 [1-(6-Chloropyridine-2-carbonyl)piperidin-4-yl]-phenylmethanone CAS No. 2224554-46-3](/img/structure/B2895144.png)
[1-(6-Chloropyridine-2-carbonyl)piperidin-4-yl]-phenylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(6-Chloropyridine-2-carbonyl)piperidin-4-yl]-phenylmethanone, also known as CPPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CPPM is a small molecule inhibitor that has been shown to have an inhibitory effect on certain enzymes and proteins, making it a promising candidate for use in drug discovery and development.
Mécanisme D'action
The mechanism of action of [1-(6-Chloropyridine-2-carbonyl)piperidin-4-yl]-phenylmethanone is based on its ability to inhibit certain enzymes and proteins. Specifically, [1-(6-Chloropyridine-2-carbonyl)piperidin-4-yl]-phenylmethanone has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which plays a key role in the regulation of inflammation in the body. By inhibiting the activity of PDE4, [1-(6-Chloropyridine-2-carbonyl)piperidin-4-yl]-phenylmethanone has the potential to reduce inflammation and other related conditions.
Biochemical and Physiological Effects
[1-(6-Chloropyridine-2-carbonyl)piperidin-4-yl]-phenylmethanone has been shown to have a number of biochemical and physiological effects in the body. In addition to its inhibitory effect on PDE4, [1-(6-Chloropyridine-2-carbonyl)piperidin-4-yl]-phenylmethanone has also been shown to have an inhibitory effect on other enzymes and proteins, including phospholipase A2 and histone deacetylases. These effects can lead to a variety of physiological responses, including reduced inflammation, improved cognition, and increased cell survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [1-(6-Chloropyridine-2-carbonyl)piperidin-4-yl]-phenylmethanone for lab experiments is its high purity and consistent synthesis method. This makes it a reliable compound for use in various research applications. However, one limitation of [1-(6-Chloropyridine-2-carbonyl)piperidin-4-yl]-phenylmethanone is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research involving [1-(6-Chloropyridine-2-carbonyl)piperidin-4-yl]-phenylmethanone. One area of interest is in the development of new drugs based on [1-(6-Chloropyridine-2-carbonyl)piperidin-4-yl]-phenylmethanone's inhibitory effects on enzymes and proteins. Another area of interest is in the study of [1-(6-Chloropyridine-2-carbonyl)piperidin-4-yl]-phenylmethanone's effects on inflammation and related conditions, such as autoimmune diseases. Additionally, further research is needed to better understand the potential toxicity of [1-(6-Chloropyridine-2-carbonyl)piperidin-4-yl]-phenylmethanone and its effects on different cell types and tissues.
Méthodes De Synthèse
The synthesis of [1-(6-Chloropyridine-2-carbonyl)piperidin-4-yl]-phenylmethanone involves several steps, starting with the reaction of 6-chloropyridine-2-carboxylic acid with piperidine to form 1-(6-chloropyridine-2-carbonyl)piperidine. This intermediate is then reacted with benzophenone to form [1-(6-Chloropyridine-2-carbonyl)piperidin-4-yl]-phenylmethanone. The synthesis of [1-(6-Chloropyridine-2-carbonyl)piperidin-4-yl]-phenylmethanone has been optimized to yield high purity and high yields, making it a viable compound for research purposes.
Applications De Recherche Scientifique
[1-(6-Chloropyridine-2-carbonyl)piperidin-4-yl]-phenylmethanone has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of drug discovery and development. [1-(6-Chloropyridine-2-carbonyl)piperidin-4-yl]-phenylmethanone has been shown to have an inhibitory effect on certain enzymes and proteins, making it a potential candidate for the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
[1-(6-chloropyridine-2-carbonyl)piperidin-4-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c19-16-8-4-7-15(20-16)18(23)21-11-9-14(10-12-21)17(22)13-5-2-1-3-6-13/h1-8,14H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKUNJMMUZLNCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=CC=C2)C(=O)C3=NC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Benzoylpiperidine-1-carbonyl)-6-chloropyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


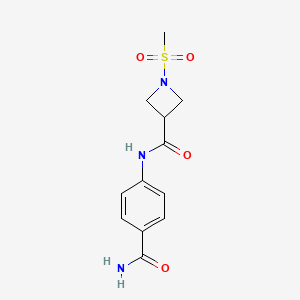
![4-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrimidin-2-amine](/img/structure/B2895064.png)
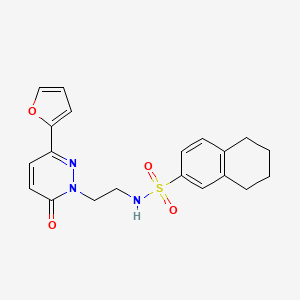
![N-(2-(6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2895067.png)
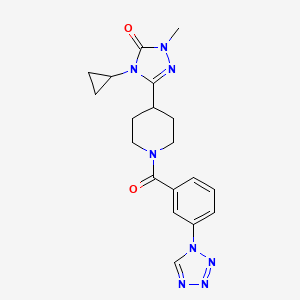
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2895070.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2895071.png)
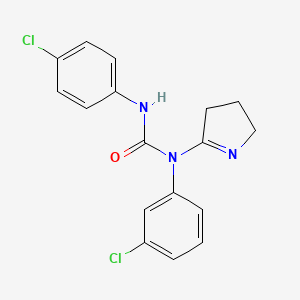
![4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7,8-dimethyl-2H-chromen-2-one](/img/structure/B2895073.png)
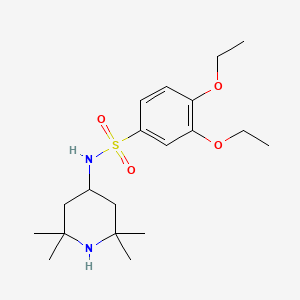

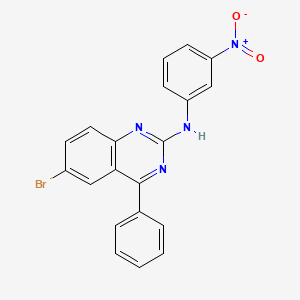
![2-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-5-carboxylic acid](/img/structure/B2895084.png)